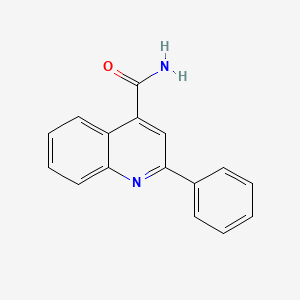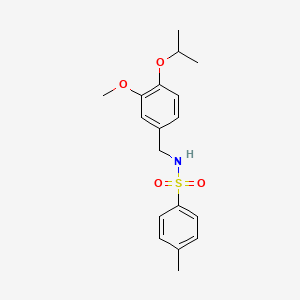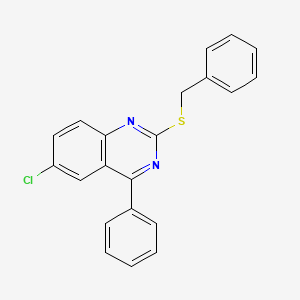
2-phenyl-4-quinolinecarboxamide
説明
2-phenyl-4-quinolinecarboxamide is a useful research compound. Its molecular formula is C16H12N2O and its molecular weight is 248.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 248.094963011 g/mol and the complexity rating of the compound is 325. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor Activity
2-Phenyl-4-Quinolinecarboxamide has demonstrated significant potential in antitumor applications. Research shows its derivatives exhibiting strong activity against solid tumors. Certain derivatives, like the 4'-aza derivative, showed about 50% cures in leukemia and solid tumor models (Atwell, Baguley, & Denny, 1989). Another study highlighted that only the isomers that intercalate DNA, such as the 2-phenyl derivative, show in vivo antitumor activity (Atwell, Bos, Baguley, & Denny, 1988).
Imaging and Visualization
Quinolinecarboxamide derivatives have been used in the development of radioligands for noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo using positron emission tomography (PET) (Matarrese et al., 2001). Halogenated 2-quinolinecarboxamides, particularly the fluoromethyl derivative, are potent PBR ligands and show promise in PBR PET imaging (Cappelli et al., 2006).
Synthesis and Molecular Docking
The microwave-assisted synthesis of this compound derivatives has been studied, with these derivatives showing significantanticancer activity and potential as hTopoIIα inhibitors, a target in cancer therapy (Bhatt, Agrawal, & Patel, 2015). The molecular docking studies of these derivatives with the ATPase domain of hTopoIIα have demonstrated a good correlation between their calculated interactions and observed IC50 values, indicating their promising role in anticancer drug design.
Neurokinin-3 Receptor Antagonists
This compound derivatives have been optimized for affinity and selectivity for the human neurokinin-3 receptor, showing potential as pharmacological tools in animal models of disease. One such compound, (S)-N-(1-phenylpropyl)-3-hydroxy-2-phenylquinoline-4-carboxamide, demonstrated potent functional antagonism of the hNK-3 receptor and showed activity in NK-3 receptor-driven models (Giardina et al., 1999).
Anti-inflammatory and Analgesic Activities
Some derivatives of this compound have shown significant anti-inflammatory and analgesic activities. These include novel carboxamides derived from 2-phenyl quinoline, which demonstrated potent analgesic and anti-inflammatory effects in various animal models (Khalifa, Al-Omar, Abd El-Galil, & Abd El-Reheem, 2017).
Antimicrobial Activity
The antimicrobial activity of this compound derivatives has also been explored. These compounds have shown broad-spectrum activity against various microorganisms, including prominent results against Streptococcus pyrogenes and Pseudomonas aeruginosa (Bhatt & Agrawal, 2010)
作用機序
Target of Action
2-Phenyl-4-quinolinecarboxamide has been found to have antibacterial properties, particularly against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, and Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis . It also shows potential as an anti-proliferative agent and a Pim-1 kinase inhibitor .
Mode of Action
For example, as a Pim-1 kinase inhibitor, it may prevent the kinase from phosphorylating its substrates, thereby inhibiting cell proliferation .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its targets. For instance, by inhibiting Pim-1 kinase, it could affect pathways related to cell proliferation and survival
Pharmacokinetics
In silico assessment of similar compounds suggests that they are orally bioavailable without blood-brain barrier penetration .
Result of Action
The result of this compound’s action can be seen in its antibacterial and anti-proliferative effects. It has been shown to inhibit the growth of various bacteria and to have anti-proliferative activities against several cell lines .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the lipophilicity of the compound can affect its antibacterial activity
Safety and Hazards
特性
IUPAC Name |
2-phenylquinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c17-16(19)13-10-15(11-6-2-1-3-7-11)18-14-9-5-4-8-12(13)14/h1-10H,(H2,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLMGSAMTRTYEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70951792 | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29197-45-3 | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029197453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Phenylquinoline-4-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70951792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Phenylquinoline-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[(2-bromobenzyl)thio]acetyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)hydrazinecarbothioamide](/img/structure/B4668159.png)
![diethyl {[(2-hydroxyphenyl)amino]methylene}malonate](/img/structure/B4668177.png)
![methyl (5-{3-methoxy-4-[(3-nitrobenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B4668185.png)
![ethyl 1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B4668190.png)


![N-[2-[(4-methylphenyl)sulfonyl]-2-(3-pyridinyl)ethyl]-2-furamide](/img/structure/B4668212.png)

![N-[2-(aminocarbonyl)phenyl]-1-(methylsulfonyl)-4-piperidinecarboxamide](/img/structure/B4668230.png)
![methyl [(4-ethyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetate](/img/structure/B4668234.png)

![methyl 4-{[1-(3-chloro-4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(3-methoxypropyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4668251.png)
![2-methyl-N-(5-{[2-(4-nitrophenyl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4668256.png)
![N-[(5-methyl-2-thienyl)methyl]propan-2-amine hydrochloride](/img/structure/B4668262.png)
